molecular formula C16H12FNO B1327645 2'-Cyano-3-(4-fluorophenyl)propiophenone CAS No. 898767-96-9

2'-Cyano-3-(4-fluorophenyl)propiophenone

Cat. No.: B1327645
CAS No.: 898767-96-9
M. Wt: 253.27 g/mol
InChI Key: NYZRUQOFGDTFKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’-Cyano-3-(4-fluorophenyl)propiophenone is a synthetic compound with the molecular formula C16H12FNO and a molecular weight of 253.27 g/mol.

Preparation Methods

The synthesis of 2’-Cyano-3-(4-fluorophenyl)propiophenone typically involves the use of Suzuki–Miyaura coupling reactions, which are widely applied for carbon–carbon bond formation . The reaction conditions for this synthesis are generally mild and functional group tolerant, making it a preferred method for producing this compound . Industrial production methods may involve the use of specific organoboron reagents tailored for the Suzuki–Miyaura coupling process .

Chemical Reactions Analysis

2’-Cyano-3-(4-fluorophenyl)propiophenone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can convert the compound into other derivatives.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2’-Cyano-3-(4-fluorophenyl)propiophenone has several scientific research applications:

    Neuroscience: It is used in studies related to the central nervous system and its effects on neurotransmitter pathways.

    Pharmacology: The compound is investigated for its potential therapeutic effects and interactions with various biological targets.

    Forensic Science: It is utilized in forensic analysis to understand its presence and effects in biological samples.

Mechanism of Action

The mechanism of action of 2’-Cyano-3-(4-fluorophenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes.

Comparison with Similar Compounds

2’-Cyano-3-(4-fluorophenyl)propiophenone can be compared with other similar compounds, such as:

    4’-Cyano-3-(4-fluorophenyl)propiophenone: This compound has a similar structure but differs in the position of the cyano group.

    3-(4-Fluorophenyl)-2-propenenitrile: Another structurally related compound with different chemical properties.

The uniqueness of 2’-Cyano-3-(4-fluorophenyl)propiophenone lies in its specific molecular structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[3-(4-fluorophenyl)propanoyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FNO/c17-14-8-5-12(6-9-14)7-10-16(19)15-4-2-1-3-13(15)11-18/h1-6,8-9H,7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYZRUQOFGDTFKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)C(=O)CCC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80644567
Record name 2-[3-(4-Fluorophenyl)propanoyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898767-96-9
Record name 2-[3-(4-Fluorophenyl)propanoyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.